molecular formula C9H16N2O B3089240 3-Dimethylaminomethylene-1-methyl-piperidin-4-one CAS No. 1190440-67-5

3-Dimethylaminomethylene-1-methyl-piperidin-4-one

Cat. No. B3089240
CAS RN: 1190440-67-5
M. Wt: 168.24 g/mol
InChI Key: DCAZINFOTIWSET-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylaminomethylene-1-methyl-piperidin-4-one is a chemical compound with the CAS Number: 66521-58-2 . It has a molecular weight of 168.24 and is represented by the linear formula: C9H16N2O . It is typically stored at temperatures between 0-5°C and appears as a yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is (3E)-3-[(dimethylamino)methylene]-1-methyl-4-piperidinone . The InChI code is 1S/C9H16N2O/c1-10(2)6-8-7-11(3)5-4-9(8)12/h6H,4-5,7H2,1-3H3/b8-6+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.24 . It is a yellow liquid at room temperature .

Scientific Research Applications

Bioactive Conformation in Opioid Receptor Antagonists

The compound 3-Dimethylaminomethylene-1-methyl-piperidin-4-one has been studied for its bioactive conformation, particularly in the series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are investigated as opioid receptor antagonists. This research contributes to understanding the molecular determinants for mu recognition and the structural features affecting ligand binding in opioids (Le Bourdonnec et al., 2006).

Antioxidant, Antitumor, and Antimicrobial Activities

Studies have shown that derivatives of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, a related compound, exhibit significant antioxidant, antitumor, and antimicrobial activities. This research underlines the compound's potential in pharmaceutical applications (El‐Borai et al., 2013).

Photolysis of Methylated Piperidines

The compound has been included in studies on the photolysis of methylated piperidines, providing insights into the quantum yields of photoconversion and the impact of molecular structure on these processes. This research is significant for understanding the photophysical properties of piperidine derivatives (Russkikh, 1992).

Synthesis of Secondary Amines

Research on the synthesis of secondary amines using dimethylaminomethylene ketones from piperidones, including 3-dimethylaminomethylene-1-methyl-piperidin-4-one, has been conducted. These studies are important for developing new methods in organic synthesis and pharmaceutical chemistry (Fukui et al., 2002).

Study of Spectroscopic Properties

Investigations into the spectroscopic properties of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing a cycloalkane or piperidine fragment have been conducted. These studies contribute to the understanding of the electronic structure and behavior of such compounds under various conditions (Krasnaya et al., 2009).

Gastrointestinal Motility Disorders

Research has also focused on developing N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a class to which 3-Dimethylaminomethylene-1-methyl-piperidin-4-one is related, for treating gastrointestinal motility disorders. These studies aim to find effective opioid antagonists with minimal side effects (Zimmerman et al., 1994).

properties

IUPAC Name

(3E)-3-(dimethylaminomethylidene)-1-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-10(2)6-8-7-11(3)5-4-9(8)12/h6H,4-5,7H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAZINFOTIWSET-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(=CN(C)C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(=O)/C(=C/N(C)C)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-methylpiperidin-4-one (10 g, 88 mmol) in toluene (100 mL) was added 1,1-dimethoxy-N,N-dimethylmethanamine (52.7 g, 0.442 mol). The solution was heated to reflux overnight. The solvents were evaporated in vacuo, heptane (100 ml) was added and the solvents evaporated again to give the desired product. NMR indicated that the product was 70-80% pure and it was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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